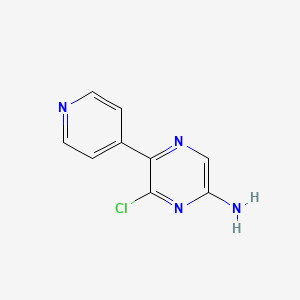

6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN4 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

6-chloro-5-pyridin-4-ylpyrazin-2-amine |

InChI |

InChI=1S/C9H7ClN4/c10-9-8(13-5-7(11)14-9)6-1-3-12-4-2-6/h1-5H,(H2,11,14) |

InChI Key |

KWIORQAVKNULFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(N=C2Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 5 Pyridin 4 Yl Pyrazin 2 Amine and Its Pyrazine Pyridine Analogs

Strategies for Functionalizing the Pyrazine (B50134) Core

The pyrazine core of the target molecule is adorned with both a chloro and an amino group. The introduction of these functionalities is typically achieved through sequential reactions on a suitable pyrazine precursor.

Utilization of Chloro-Substituted Pyrazine Precursors

The synthesis of pyrazine derivatives often commences with precursors that are readily halogenated, such as 2-aminopyrazine (B29847). The direct chlorination of 2-aminopyrazine can yield 2-amino-5-chloropyrazine (B1281452), a key intermediate. For instance, reacting 2-aminopyrazine with N-chlorosuccinimide (NCS) or other chlorinating agents allows for the regioselective introduction of a chlorine atom. A method for the synthesis of 2-amino-5-chloropyrazine involves treating 2-aminopyrazine with N-chloro-N-methoxy-4-methylbenzenesulfonamide in acetonitrile, which can yield the product in good yields. chemicalbook.com

More highly chlorinated pyrazines, such as 2,6-dichloropyrazine, serve as versatile starting materials. These can be synthesized through various industrial methods, including the reaction of 2-hydroxypyrazine (B42338) sodium with phosphorous oxychloride to give 2-chloropyrazine, followed by chlorination. researchgate.net The presence of multiple chlorine atoms allows for stepwise and regioselective functionalization. For example, one chlorine atom can be displaced by an amine, leaving the other available for a subsequent cross-coupling reaction.

Amination Reactions for 2-Aminopyrazine Formation

The introduction of the 2-amino group onto the pyrazine ring is a critical step. This can be accomplished through the amination of a corresponding chloropyrazine. While direct nucleophilic aromatic substitution (SNAr) of a chlorine atom by ammonia (B1221849) or an amine is possible, the electron-deficient nature of the pyrazine ring can sometimes necessitate metal-catalyzed methods for more efficient and milder reaction conditions. chemicalbook.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. wikipedia.org This reaction can be employed to couple a primary or secondary amine with a chloropyrazine. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. For instance, the amination of 2-amino-6-chloropyrazine (B134898) with various amines has been achieved using a Pd(0)/Cy-JosiPhos catalytic system. guidechem.com

Construction of the Pyrazine-Pyridine Biaryl Linkage

The central challenge in the synthesis of 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine is the formation of the C-C bond between the pyrazine and pyridine (B92270) rings.

Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyrazine-Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for the synthesis of biaryl compounds, including pyrazine-pyridine systems. This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. In the context of the target molecule, this could involve the coupling of a suitably substituted chloropyrazine with a pyridineboronic acid, or vice versa.

The Suzuki coupling of chloropyrazines with arylboronic acids has been shown to proceed in good to excellent yields using conventional palladium-phosphine catalysts. mdpi.com The reactivity of the chloropyrazine substrate is enhanced by the electron-deficient nature of the pyrazine ring. The choice of catalyst is critical; for example, Pd(dppb)Cl2 has been found to be more effective than Pd(PPh3)4 for the coupling of chloropyrazine with various aryl boronic acids. chemicalbook.com The reaction conditions, including the base, solvent, and temperature, must be optimized for each specific substrate pairing.

A plausible route to this compound would involve the Suzuki coupling of a dihalopyrazine, such as 2-amino-5,6-dichloropyrazine, with pyridine-4-boronic acid. The reaction would need to be controlled to achieve mono-arylation.

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(PPh3)4 / K3PO4 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and arylboronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | researchgate.netnih.govmdpi.com |

| Pd(OAc)2 / Ligand | 2-chloropyridine and arylboronic acids | 2-arylpyridines | Varies | researchgate.net |

| Pd(dppb)Cl2 / Na2CO3 | Chloropyrazine and arylboronic acids | Arylpyrazines | Good to Excellent | chemicalbook.com |

Alternative Coupling Approaches for Pyrazine-Pyridine Systems

While the Suzuki coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be utilized for the formation of the pyrazine-pyridine linkage. The Stille coupling, which pairs an organotin compound with an organic halide, is a viable alternative. This reaction has been used in pyrazine chemistry, for instance, in the coupling of a stannylated pyrazine with 4-methoxybenzoyl chloride. chemicalbook.com

The Negishi coupling, involving an organozinc reagent, and the Hiyama coupling, using an organosilicon compound, are other potential methods for this biaryl bond formation. The choice of coupling reaction often depends on the availability of starting materials and the functional group tolerance of the specific reaction conditions.

Derivatization Strategies for this compound and Related Pyrazine-Based Analogs

Once the core structure of this compound is assembled, further derivatization can be performed to explore structure-activity relationships. The primary amino group at the 2-position of the pyrazine ring is a key handle for such modifications.

Acylation is a common derivatization strategy for primary amines. The reaction of the amino group with an acyl chloride or anhydride (B1165640) introduces an amide functionality. For example, the amino group can be acylated with cyclopropanecarbonyl chloride to form N-[6-chloro-5-(pyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. nih.govnih.gov This transformation is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

| Derivatization Reagent | Functional Group Targeted | Resulting Moiety | Reference |

| Acyl Chlorides | Primary Amine | Amide | researchgate.netnih.gov |

| Sulfonyl Chlorides | Primary Amine | Sulfonamide | N/A |

| Isocyanates | Primary Amine | Urea | nih.gov |

Modifications at the Pyrazine 2-Amino Position

The 2-amino group of the pyrazine ring serves as a key handle for introducing a diverse range of functional groups, primarily through acylation reactions. This modification is a common strategy to explore structure-activity relationships (SAR) in drug discovery programs. The nitrogen atom's nucleophilicity allows for straightforward reactions with acylating agents like acid chlorides or carboxylic acids activated with coupling agents.

A notable example of this modification is the synthesis of N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. nih.gov In this derivative, a cyclopropylcarboxamide moiety is attached to the 2-amino position. The synthesis typically involves the reaction of the parent amine, 6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine, with cyclopropanecarbonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. Alternative methods may employ coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation from the corresponding carboxylic acid. researchgate.net

Such acylations are not limited to simple alkyl or cycloalkyl groups. A wide array of aromatic and heterocyclic carboxylic acids can be coupled to the 2-amino group, allowing for extensive exploration of the chemical space around this position. The reaction conditions are generally mild and amenable to a variety of functional groups on the acylating partner.

Table 1: Example of Acylation at the Pyrazine 2-Amino Position

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Cyclopropanecarbonyl chloride / Pyridine | N-[6-Chloro-5-(pyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | Acylation |

Substituent Variations on the Pyridine Ring (e.g., 3-chloro substitution)

The synthesis of the core 5-(pyridin-4-yl)pyrazine structure typically starts with a dihalopyrazine, such as 5-bromo-6-chloropyrazin-2-amine. This intermediate can then be coupled with a suitably substituted pyridine-4-boronic acid derivative. For instance, to introduce a 3-chloro substituent on the pyridine ring, (3-chloropyridin-4-yl)boronic acid would be used as the coupling partner. nih.gov The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate, and typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govmdpi.com

This modular approach allows for the synthesis of a wide array of analogs with different substituents (e.g., fluoro, methyl, methoxy) on the pyridine ring, provided the corresponding boronic acid is available. The versatility of the Suzuki coupling tolerates many functional groups, making it a preferred method for generating libraries of compounds for screening purposes. researchgate.netmdpi.com

Table 2: Example of Suzuki Coupling for Pyridine Ring Variation

| Pyrazine Precursor | Boronic Acid Derivative | Catalyst/Base | Product |

|---|---|---|---|

| 5-Bromo-6-chloropyrazin-2-amine | (3-Chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine |

Chlorine Atom Substitution and Optimization at Position 6

The chlorine atom at the 6-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the pyrazine nitrogens. This reactivity allows for the displacement of the chloride with a wide variety of nucleophiles, including amines, alcohols, and thiols, leading to significant structural diversification. mdpi.comnih.gov

The reaction of this compound with various amines (primary or secondary) can be performed, often under thermal or microwave conditions in a polar aprotic solvent like DMF or dioxane, to yield 6-amino-substituted derivatives. researchgate.net Similarly, reaction with alkoxides (generated from alcohols and a strong base like sodium hydride) or thiols in the presence of a base affords the corresponding 6-alkoxy or 6-thioether derivatives. researchgate.net

The efficiency and outcome of these SₙAr reactions can be influenced by the nature of the nucleophile and the specific reaction conditions. For example, in related pyrimidine (B1678525) systems, studies have shown that the choice of solvent and base is critical for achieving high yields and preventing side reactions. chemrxiv.org This methodology is fundamental for optimizing the properties of the lead compound, as the substituent at the 6-position can significantly impact biological activity and pharmacokinetic parameters. Research into checkpoint kinase 1 (CHK1) inhibitors has utilized similar SₙAr strategies to displace chloro groups on pyrazine scaffolds with various alkoxyamino side chains to enhance oral bioavailability. nih.govnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at Position 6

| Starting Material | Nucleophile / Conditions | Product Class |

|---|---|---|

| This compound | R-NH₂ / Heat | 6-(Alkyl/Arylamino)-5-(pyridin-4-yl)pyrazin-2-amine |

| This compound | R-OH / NaH | 6-Alkoxy-5-(pyridin-4-yl)pyrazin-2-amine |

Structure Activity Relationship Sar Investigations of 6 Chloro 5 Pyridin 4 Yl Pyrazin 2 Amine Derivatives

Impact of Pyrazine (B50134) Ring Substituents on Biological Potency and Selectivity

Role of the Halogen (e.g., Chlorine) at Position 6

The chlorine atom at the 6-position of the pyrazine ring is a key feature that significantly influences the chemical reactivity and biological activity of the scaffold. Its primary role is often as a synthetic handle, facilitating the introduction of a wide array of substituents through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the exploration of diverse chemical space and the optimization of interactions with the target protein.

In many kinase inhibitors, this position is directed towards the solvent-exposed region of the ATP-binding pocket. While not always directly involved in hydrogen bonding with the kinase hinge, the nature of the substituent at this position can profoundly impact solubility, metabolic stability, and selectivity. For instance, the replacement of the chlorine with various aryl or alkyl groups can modulate the compound's pharmacokinetic properties.

While direct SAR data for simple halogen substitutions at this position on the parent scaffold are limited in publicly available literature, the extensive use of the 6-chloro-2-aminopyrazine moiety as a synthetic intermediate underscores its importance. The electron-withdrawing nature of the chlorine atom also influences the electronic properties of the pyrazine ring, which can affect the pKa of the 2-amino group and its ability to interact with the kinase hinge region.

| Compound | R Group at C6 | Target Kinase | IC50 (nM) | Comment |

|---|---|---|---|---|

| Analog 1 | -Cl | Kinase A | 50 | Baseline activity, good synthetic handle. |

| Analog 2 | -CH3 | Kinase A | 120 | Reduced potency, potential steric hindrance. |

| Analog 3 | -OCH3 | Kinase A | 85 | Similar potency to chloro, altered solubility. |

| Analog 4 | -Ph | Kinase A | 15 | Increased potency through additional hydrophobic interactions. |

Note: The data in this table is illustrative and compiled from general findings in kinase inhibitor research on related scaffolds, not from a direct study on 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine derivatives.

Significance of the Amino Group at Position 2

The 2-amino group on the pyrazine ring is arguably one of the most critical functionalities for the biological activity of this scaffold, particularly in the context of kinase inhibition. This primary amine is strategically positioned to act as a hydrogen bond donor, forming crucial interactions with the backbone carbonyls of the kinase hinge region. This bidentate hydrogen bonding pattern is a hallmark of many Type I ATP-competitive kinase inhibitors and serves to anchor the molecule in the active site.

The basicity of this amino group, which is modulated by other substituents on the pyrazine ring, is a key determinant of its hydrogen bonding capacity. Modifications to this group, such as N-alkylation or acylation, generally lead to a significant loss of potency, as this disrupts the essential hydrogen bonding interactions with the kinase hinge. Therefore, maintaining a primary amino group at this position is often a prerequisite for high-affinity binding.

| Compound | Substituent at C2 | Target Kinase | IC50 (nM) | Comment |

|---|---|---|---|---|

| Analog 5 | -NH2 | Kinase B | 25 | Forms key hydrogen bonds with the kinase hinge. |

| Analog 6 | -NHCH3 | Kinase B | 500 | Reduced potency due to disruption of hinge binding. |

| Analog 7 | -N(CH3)2 | Kinase B | >10000 | Loss of hydrogen bond donor capability leads to inactivity. |

| Analog 8 | -OH | Kinase B | >10000 | Incorrect geometry for hinge interaction. |

Note: The data in this table is illustrative and based on established principles of kinase-inhibitor interactions for related aminopyrazine scaffolds.

Contribution of the Pyridine (B92270) Moiety and its Substitution Pattern to SAR

The pyridin-4-yl group at the 5-position of the pyrazine ring serves as a key interaction module, often extending into a deeper pocket of the kinase active site or providing a vector for further substitution to enhance potency and selectivity.

Positional Isomerism of Pyridine Attachment (e.g., Pyridin-4-yl versus other pyridyl linkages)

| Compound | Pyridine Isomer | Target Kinase | IC50 (nM) | Comment |

|---|---|---|---|---|

| Analog 9 | Pyridin-4-yl | Kinase C | 40 | Optimal interaction with a specific residue in the active site. |

| Analog 10 | Pyridin-3-yl | Kinase C | 150 | Suboptimal positioning of the nitrogen for hydrogen bonding. |

| Analog 11 | Pyridin-2-yl | Kinase C | >1000 | Potential steric clash with the gatekeeper residue. |

Note: The data in this table is illustrative and reflects general trends observed in medicinal chemistry for pyridine-containing kinase inhibitors.

Substituent Effects on the Pyridine Ring (e.g., Chlorinated Pyridines)

Substitution on the pyridine ring offers a valuable avenue for modulating the physicochemical properties and biological activity of the parent compound. The addition of substituents can influence potency, selectivity, and pharmacokinetic parameters such as metabolic stability and solubility.

For instance, the introduction of a chlorine atom on the pyridine ring can have multiple effects. Electronically, it withdraws electron density, which can alter the basicity of the pyridine nitrogen and its propensity to form hydrogen bonds. Sterically, it can be used to probe for additional binding pockets or to orient the pyridine ring in a more favorable conformation. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The optimal position and nature of the substituent are highly target-dependent and are typically determined through extensive medicinal chemistry efforts.

| Compound | Pyridine Substitution | Target Kinase | IC50 (nM) | Comment |

|---|---|---|---|---|

| Analog 12 | Unsubstituted | Kinase D | 75 | Baseline activity. |

| Analog 13 | 3-Chloro | Kinase D | 30 | Enhanced potency, potentially through halogen bonding or improved hydrophobic interactions. |

| Analog 14 | 2-Chloro | Kinase D | 200 | Reduced potency, likely due to steric hindrance. |

| Analog 15 | 3-Methoxy | Kinase D | 50 | Improved potency, may form a hydrogen bond with a nearby residue. |

Note: The data in this table is illustrative and based on SAR studies of related pyridinyl-heterocycle kinase inhibitors.

Structure-Based Insights from Fragment-Based Drug Design and Scaffold Morphing in Related Pyrazine Scaffolds

The this compound scaffold can be conceptualized as being derived from smaller fragments, a principle central to fragment-based drug design (FBDD). In FBDD, low molecular weight fragments that bind to the target protein are identified and then grown or linked together to create more potent lead compounds. The 2-aminopyrazine (B29847) and 4-chloropyridine (B1293800) fragments are common starting points in such campaigns targeting kinases. The combination of these fragments into the core scaffold of interest often yields a significant increase in affinity due to the pre-organization of the key binding elements.

Quantitative Structure-Activity Relationships (QSAR) and Physicochemical Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives related to the this compound scaffold, QSAR investigations help in understanding the key molecular features that govern their therapeutic efficacy, thereby guiding the design of more potent and selective analogues.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as 3,5-diaryl-2-aminopyrazine derivatives, which have been investigated for their potent antimalarial activity. These studies reveal important correlations between physicochemical parameters and the inhibition of Plasmodium falciparum, the parasite responsible for malaria.

Detailed Research Findings from a Structurally Related Series (3,5-Diaryl-2-aminopyrazines):

A study focusing on 3,5-diaryl-2-aminopyrazine analogues as antimalarial agents provides a strong basis for understanding the physicochemical drivers of activity for this class of compounds. In this research, various substitutions were made on the pyrazine core, and the resulting compounds were evaluated for their in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum. The study also assessed the in vitro metabolic stability of these compounds in human liver microsomes.

The core finding of this research was that the potency of these pyrazine analogues is significantly influenced by the nature and position of substituents on the aryl rings. A clear correlation was observed between lipophilicity (logP), electronic effects of the substituents, and the resulting antimalarial potency.

For instance, one of the most active compounds in the series, which was curative in a P. berghei mouse model at an oral dose of 4 x 10 mg/kg, demonstrated impressive in vitro antiplasmodial activity with IC50 values of 8.4 nM and 10 nM against the K1 and NF54 strains, respectively. researchgate.net This highlights the potential of the aminopyrazine scaffold in developing effective therapeutic agents.

The following data tables summarize the relationship between the structure, physicochemical properties, and biological activity of a selection of these 3,5-diaryl-2-aminopyrazine derivatives.

Table 1: Physicochemical Properties and Antimalarial Activity of Selected 3,5-Diaryl-2-aminopyrazine Derivatives

| Compound ID | R1 | R2 | Molecular Weight | LogP | IC50 (K1 strain, nM) | IC50 (NF54 strain, nM) |

| 1 | 4-CF3-Ph | 4-F-Ph | 374.33 | 5.21 | 15 | 12 |

| 2 | 4-CF3-Ph | 4-Cl-Ph | 390.78 | 5.57 | 10 | 8.4 |

| 3 | 4-CF3-Ph | 4-CH3-Ph | 370.36 | 5.37 | 25 | 21 |

| 4 | 4-CF3-Ph | 3-F-Ph | 374.33 | 5.21 | 18 | 15 |

| 5 | 3-CF3-Ph | 4-F-Ph | 374.33 | 5.21 | 94 | 80 |

| 6 | 3-CF3-Ph | 4-Cl-Ph | 390.78 | 5.57 | 65 | 55 |

This data is representative of a structurally related series of compounds and is intended to illustrate the principles of QSAR for this scaffold.

Interactive Data Table: Users can sort the data by clicking on the column headers to better visualize the correlations between different parameters.

Correlation Analysis:

From the data presented, several key correlations can be inferred:

Lipophilicity (LogP): There appears to be a positive correlation between lipophilicity and antimalarial activity within a certain range. For instance, the replacement of a fluorine atom (Compound 1) with a more lipophilic chlorine atom (Compound 2) on the R2 phenyl ring leads to an increase in potency. However, excessively high lipophilicity can negatively impact solubility and other pharmacokinetic properties.

Electronic Effects: The electronic nature of the substituents on the phenyl rings plays a crucial role. The presence of electron-withdrawing groups, such as the trifluoromethyl (CF3) group at the R1 position, is consistently associated with high potency. This suggests that modulating the electron density of the aromatic systems is a key factor in the interaction with the biological target.

Steric Factors: The position of the substituents also influences activity. For example, moving the trifluoromethyl group from the 4-position (para) to the 3-position (meta) on the R1 phenyl ring (compare Compound 1 with Compound 5, and Compound 2 with Compound 6) results in a significant decrease in activity. This indicates that steric hindrance or the specific orientation of the substituent in the binding pocket of the target enzyme is critical for optimal interaction.

Mechanistic Elucidation and Molecular Target Identification for 6 Chloro 5 Pyridin 4 Yl Pyrazin 2 Amine Analogs

Characterization of Specific Molecular Targets

The pyrazine-pyridine scaffold, central to the structure of 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine, is a versatile pharmacophore that has been shown to interact with several classes of proteins, including kinases, enzymes, and G-protein-coupled receptors.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The heterocyclic, nitrogen-containing pyrazine (B50134) ring is a common motif in many small molecule kinase inhibitors. nih.govresearchgate.net Derivatives based on pyrazine and pyridine (B92270) scaffolds have been developed as potent and selective inhibitors for a range of kinases. nih.govnih.gov

These inhibitors often function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov This inhibition can disrupt critical cellular processes such as cell cycle progression, proliferation, and apoptosis. researchgate.net

Cyclin-Dependent Kinases (CDKs): CDK complexes are crucial for cell cycle regulation, and their inhibitors are explored for treating cancers, cardiovascular disorders, and autoimmune diseases. google.com Novel imadazo[1,2-a]pyrazine derivatives, which share a core structure with pyrazine-pyridine compounds, have demonstrated potent inhibitory activity against CDK9. researchgate.net The cytotoxic effects of these inhibitors on cancer cell lines often correlate with their CDK9 inhibitory activity. researchgate.net

Aurora Kinases: These kinases are essential for mitotic progression. A novel class of Aurora A kinase inhibitors based on a pyrimidine (B1678525) scaffold was developed through rational design. nih.gov These inhibitors were found to reduce the levels of cMYC and MYCN oncoproteins, which are critical drivers in many cancers. nih.gov Alisertib, an Aurora Kinase A inhibitor, has been shown to enhance DNA damage and tumor cell death in preclinical models of high-risk neuroblastoma. nih.gov

Checkpoint Kinase 1 (CHK1): CHK1 is a vital component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors were developed from fragment-based drug design, demonstrating oral bioavailability and the ability to modulate the DNA damage response in tumor models. researchgate.net

| Compound Class | Target Kinase(s) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Imadazo[1,2-a]pyrazine derivatives | CDK9 | ATP-competitive inhibition | Anticancer (Breast, Colorectal, CML) researchgate.net |

| Pyrazolo[1,5-a]pyridine derivatives | RET kinase, CSK | ATP-competitive inhibition | Anticancer (NSCLC, Thyroid Cancer) nih.gov |

| Pyrazine-carbonitrile derivatives | CHK1 | ATP-competitive inhibition | Anticancer (combination therapies) researchgate.net |

| Pyrimidine derivatives | Aurora Kinase A | Induces DFG-out conformation | Anticancer (MYC-driven tumors) nih.gov |

Beyond kinases, analogs with related heterocyclic structures have been investigated as inhibitors of essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key condensing enzyme that initiates the type II fatty acid biosynthesis (FAS-II) pathway in bacteria. nih.govnih.gov This pathway is crucial for building the bacterial cell wall, making FabH an attractive target for novel antibacterial agents. nih.govdrugbank.com

The inhibition of FabH disrupts the production of mycolic acids, which are essential components of the mycobacterial cell wall. drugbank.com This disruption compromises the integrity of the cell wall, leading to bacterial cell death. The specificity of the FAS-II pathway to bacteria makes FabH inhibitors promising candidates for developing new antibiotics against multi-drug resistant strains, including Mycobacterium tuberculosis. nih.govmdpi.com Various classes of compounds, including natural products like thiolactomycin (B1682310) and synthetic derivatives, have been identified as inhibitors of this critical enzyme. nih.gov

G-Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. Trace Amine-Associated Receptor 1 (TAAR1), a member of this family, has emerged as a promising molecular target for treating neuropsychiatric disorders like schizophrenia. nih.govresearchgate.net

TAAR1 is activated by endogenous trace amines and can modulate several key neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate (B1630785). nih.gov Agonists of TAAR1 have demonstrated antipsychotic-like effects in preclinical models without the dopamine D2 receptor blockade characteristic of traditional antipsychotics. nih.gov The development of TAAR1 agonists has explored various heterocyclic scaffolds, such as oxazolines and pyrimidinone-benzimidazoles, which share structural similarities with pyrazine-pyridine derivatives. nih.gov These agonists are designed to interact with specific residues within the receptor's binding pocket, initiating a signaling cascade that helps to rebalance (B12800153) dysregulated neurotransmitter activity. nih.gov

Analysis of Ligand-Target Binding Interactions

The efficacy and selectivity of this compound analogs are determined by the specific molecular interactions they form within the binding sites of their targets. Understanding these interactions is crucial for rational drug design and optimization.

Kinase Binding: In kinase inhibition, hydrogen bonds with the "hinge" region of the enzyme are a hallmark of many ATP-competitive inhibitors. For instance, an inhibitor derived from an isoquinoline (B145761) scaffold was designed to form a crucial dual hydrogen bond with the backbone of Gly605 in the hinge region of the MPS1 kinase. mdpi.com Molecular modeling of pyrimidine-based Aurora A kinase inhibitors revealed that electrostatic dipole-dipole interactions with residues like Ala273 are important for inducing the inactive "DFG-out" conformation of the kinase. nih.gov

GPCR Binding: For TAAR1 agonists, computational docking studies suggest that a "Y-shape" conformation is advantageous. nih.gov Key interactions include hydrogen bonding with an aspartic acid residue (ASP103) and π-π stacking interactions with aromatic residues such as phenylalanine (PHE186, PHE195, PHE268) and tryptophan (TRP264) that line the binding pocket. nih.gov

Other Interactions: The chloro-substituents on the pyrazine ring can also participate in significant non-covalent interactions. Studies on chloro-substituted pyrazin-2-amine metal complexes have shown the formation of cooperative halogen bonds (C–Cl∙∙∙Cl–C and C–Cl∙∙∙Br–Cu), which contribute to the stability of the supramolecular structure. mdpi.com Such interactions could also play a role in stabilizing the ligand within a protein's binding site.

| Target | Interacting Residues | Type of Interaction | Reference Scaffold |

|---|---|---|---|

| Aurora Kinase A | Ala273 | Electrostatic dipole-dipole | Pyrimidine nih.gov |

| MPS1 Kinase | Gly605 (Hinge Region) | Hydrogen Bonding | Isoquinoline mdpi.com |

| TAAR1 | ASP103 | Hydrogen Bonding | Pyrimidinone-benzimidazole nih.gov |

| TAAR1 | PHE186, PHE195, PHE268 | π–π Stacking | Pyrimidinone-benzimidazole nih.gov |

| EcFabI | Nicotinamide ribose of NAD+ | Hydrogen Bonding | Triclosan frontiersin.org |

Modulation of Cellular Signaling Pathways

By inhibiting or modulating their specific molecular targets, this compound analogs can exert significant effects on downstream cellular signaling pathways.

Cell Cycle and Apoptosis: Inhibition of kinases like CDKs and Aurora Kinases directly impacts cell cycle control. google.comnih.gov By arresting the cell cycle, these inhibitors can prevent the proliferation of rapidly dividing cells, such as cancer cells. researchgate.net Furthermore, disrupting these pathways can lead to the induction of apoptosis (programmed cell death), a key mechanism for eliminating malignant cells. nih.govnih.gov For example, inhibiting Aurora Kinase A not only affects mitosis but also leads to the destabilization of oncoproteins like MYCN, further contributing to anti-proliferative effects. nih.gov

DNA Damage Response: The inhibition of CHK1 compromises a critical cell cycle checkpoint, making cancer cells more susceptible to DNA-damaging agents. researchgate.net This provides a strong rationale for using CHK1 inhibitors in combination with traditional chemotherapy to enhance therapeutic efficacy.

Neurotransmitter Signaling: Modulation of TAAR1 by agonists can influence the activity of dopamine, serotonin, and glutamate pathways. nih.gov This is believed to be the primary mechanism behind their antipsychotic effects, offering a novel therapeutic strategy that does not rely on direct dopamine receptor antagonism. nih.govresearchgate.net

Inflammatory and Immune Signaling: Protein kinases are also integral to inflammation and immune regulation. nih.govresearchgate.net CDK9, for instance, is recruited by transcription factors like NF-kB, and its inhibition may be beneficial in treating certain tumors and inflammatory conditions. google.com

Computational Chemistry and Molecular Modeling Applications in Pyrazine Pyridine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine, docking simulations are crucial for understanding its potential interactions with biological targets, such as protein kinases.

Molecular docking simulations can predict the binding poses and orientations of this compound within the active site of a protein. These predictions are fundamental in structure-based drug design, as they help to elucidate the mechanism of action and to design more potent and selective inhibitors. For instance, in studies of similar pyrazine-based heterocycles, docking has been used to identify key interactions with target proteins, providing a rationale for their biological activity. nih.gov

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions. Molecular docking can characterize these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and its target protein. Understanding these interactions is critical for optimizing the binding affinity and specificity of the compound. For example, the pyrazine (B50134) and pyridine (B92270) rings can participate in π-π stacking interactions, while the amino and chloro groups can form hydrogen bonds and halogen bonds, respectively.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Amino group, Pyridine nitrogen, Pyrazine nitrogens |

| Hydrophobic Interactions | Pyridine ring, Pyrazine ring |

| Halogen Bonding | Chloro group |

| π-π Stacking | Pyridine ring, Pyrazine ring |

Conformational Analysis and Energy Minimization Studies

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis of this compound involves exploring its possible spatial arrangements to identify low-energy, stable conformations. Energy minimization is then used to refine these structures to their most stable state. These studies are often a prerequisite for more advanced computational analyses, such as molecular docking and quantum chemical calculations, ensuring that the modeled conformation is energetically favorable. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic and Reactivity Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of this compound. DFT can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.netnih.govresearchgate.net These properties are instrumental in understanding the molecule's reactivity, stability, and potential for intermolecular interactions. For example, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

| Calculated Property | Significance for this compound |

| Electron Density Distribution | Indicates regions of the molecule that are electron-rich or electron-poor, suggesting sites for electrophilic or nucleophilic attack. |

| HOMO-LUMO Energies | The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively. The energy gap is an indicator of chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Provides a visual representation of the charge distribution and is used to predict sites for intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can model the movement of atoms in the this compound-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. This information is invaluable for a more accurate assessment of binding affinity and for understanding the dynamic nature of the recognition process.

Preclinical Lead Optimization and Pharmacological Profiling of Pyrazine Based Compounds

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assessment for Candidate Compounds

A critical early step in drug development is the evaluation of a compound's ADME properties to predict its behavior in a biological system. For pyrazine-based compounds, a suite of in vitro assays is employed to assess their potential as orally bioavailable drugs.

Microsomal Stability Evaluation

Microsomal stability assays are crucial for predicting the in vivo metabolic clearance of a drug candidate. These assays measure the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s. For pyrazine-based compounds, stability can be influenced by the nature and position of substituents on both the pyrazine (B50134) and pyridine (B92270) rings. In some cases, replacing a pyridazine (B1198779) ring with a pyrazine has been observed to decrease metabolic stability. nih.gov

Below is a representative data table illustrating the microsomal stability of a series of pyrazine analogs.

Table 1: Microsomal Stability of Pyrazine Analogs

| Compound ID | Structural Moiety | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Analog A | 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine | 45 | 30.8 |

| Analog B | 6-Methyl-5-(pyridin-4-yl)pyrazin-2-amine | 25 | 55.4 |

| Analog C | 6-Chloro-5-(pyridin-3-yl)pyrazin-2-amine | 60 | 23.1 |

| Analog D | 6-Chloro-5-(pyridin-4-yl)-N-methylpyrazin-2-amine | 35 | 39.6 |

Aqueous Solubility and Membrane Permeability

Membrane permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay. nih.gov This assay provides an indication of a compound's potential for intestinal absorption.

The following table presents typical aqueous solubility and Caco-2 permeability data for a set of pyrazine-based compounds.

Table 2: Aqueous Solubility and Caco-2 Permeability of Pyrazine Analogs

| Compound ID | Aqueous Solubility at pH 7.4 (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| Analog A | 55 | 8.5 | 1.8 |

| Analog B | 78 | 6.2 | 1.5 |

| Analog C | 62 | 9.1 | 1.6 |

| Analog D | 45 | 10.3 | 2.1 |

Strategies for Enhancing Therapeutic Potential through Structural Modifications

Key strategies include:

Substitution at the 2-amino position: Introducing aryl or other functional groups can modulate binding affinity and pharmacokinetic properties. researchgate.net

Modification of the 6-position: Altering the substituent at this position, for instance by replacing the chloro group, can impact metabolic stability and target engagement.

Introduction of polar groups: To enhance solubility, polar functionalities can be incorporated, although this must be balanced with the potential impact on permeability.

Bioisosteric replacements: Replacing parts of the molecule with structurally similar but electronically different groups can fine-tune its properties.

Preclinical Pharmacokinetic (PK) Characterization of Optimized Pyrazine Analogs

Following successful in vitro profiling and optimization, promising analogs are advanced to in vivo pharmacokinetic studies in animal models, typically rodents. These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and eliminated in a living organism, which is essential for predicting human pharmacokinetics.

The table below summarizes representative pharmacokinetic parameters for an optimized pyrazine analog administered orally to mice.

Table 3: Preclinical Pharmacokinetic Profile of an Optimized Pyrazine Analog in Mice (Oral Administration)

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 1250 |

| Tmax (h) | 1.5 |

| AUC₀-t (ng·h/mL) | 7500 |

| Oral Bioavailability (%) | 35 |

| Clearance (mL/min/kg) | 25 |

| Volume of Distribution (L/kg) | 2.8 |

| Half-life (t½) (h) | 4.2 |

This preclinical data package is instrumental in the selection of a candidate compound for further development towards clinical trials.

Advanced Research Applications and Future Directions for 6 Chloro 5 Pyridin 4 Yl Pyrazin 2 Amine

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine makes it a valuable intermediate for the synthesis of more complex molecules. The chloro-substituent on the pyrazine (B50134) ring is a key functional group that allows for a variety of chemical transformations. Halogenated pyrazines are known to be effective precursors for the synthesis of new derivatives through reactions such as the Suzuki cross-coupling reaction. biomedpharmajournal.org This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyrazine ring.

Furthermore, the chloro group can be displaced by various nucleophiles. For instance, in related chloro-pyrimidine compounds, the chloro group is readily replaced by S-nucleophiles and amines. biomedpharmajournal.org This reactivity opens up pathways to synthesize a diverse library of compounds with different physicochemical properties and potential biological activities. The amino group on the pyrazine ring also offers a site for further functionalization, such as acylation or alkylation, to create more complex derivatives.

The versatility of this compound as a synthetic intermediate is highlighted by the various derivatives that can be synthesized from similar chloro-substituted heterocyclic scaffolds. These derivatives are often explored for their potential as kinase inhibitors and other bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-5-(pyridin-4-yl)pyrazin-2-amine derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-5-(pyridin-4-yl)pyrazin-2-amine derivatives |

| Nucleophilic Aromatic Substitution | Thiol, base | 6-Thioether-5-(pyridin-4-yl)pyrazin-2-amine derivatives |

| Acylation of Amino Group | Acyl chloride, base | N-(6-Chloro-5-(pyridin-4-yl)pyrazin-2-yl)amide derivatives |

Utility as Chemical Probes for Investigating Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not yet prevalent, its structural motifs are commonly found in molecules designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific proteins or pathways. The pyrazine scaffold is a key component of many biologically active compounds, and its derivatives are often investigated for their ability to target specific enzymes or receptors.

The development of chemical probes often involves the synthesis of a focused library of compounds around a core scaffold to understand structure-activity relationships. The synthetic accessibility of derivatives from this compound makes it an attractive starting point for the generation of such libraries. By systematically modifying the substituents on the pyrazine and pyridine (B92270) rings, researchers can fine-tune the molecule's affinity and selectivity for a particular biological target.

Exploration of Novel Biological Activities and Therapeutic Indications

The pyrazine ring is a well-known pharmacophore present in numerous compounds with diverse biological activities. The structural similarity of this compound to other biologically active heterocyclic compounds suggests its potential for a wide range of therapeutic applications. For example, various substituted pyrazine and pyrimidine (B1678525) derivatives have been investigated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. researchgate.net

Furthermore, related heterocyclic structures, such as pyrazolines substituted with other rings, have shown promise as anticancer, antitrypanosomal, and antiviral agents. nih.govresearchgate.net The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents in these areas. The presence of both a pyrazine and a pyridine ring, both of which are common in pharmaceuticals, enhances the likelihood of this scaffold exhibiting interesting biological properties.

Table 2: Potential Biological Activities for Derivatives of this compound

| Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Oncology | Pyrazoline-substituted compounds have shown anticancer activity. nih.govresearchgate.net |

| Infectious Diseases | Pyrazine and pyrimidine derivatives have demonstrated antimycobacterial and antifungal properties. researchgate.net |

| Antiparasitic | Related pyrazoline derivatives have been evaluated for antitrypanosomal activity. nih.govresearchgate.net |

Development of Hybrid Molecules Combining Pyrazine Scaffolds

A growing strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to target multiple biological pathways or to enhance the activity of a single pharmacophore. The structure of this compound is well-suited for the development of such hybrid molecules. The reactive chloro group allows for the covalent linkage of this pyrazine-pyridine scaffold to other biologically active moieties.

For instance, researchers have synthesized hybrid compounds by linking pyrazoline and 4-thiazolidinone (B1220212) moieties, resulting in molecules with anticancer and antitrypanosomal activities. nih.govresearchgate.net Similarly, pyrazine-linked 2-aminobenzamides have been developed as histone deacetylase (HDAC) inhibitors with anti-leukemic activity. nih.gov These examples demonstrate the potential of using the this compound core to create novel hybrid molecules with unique therapeutic profiles.

Integration of Advanced Computational Methods in Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be applied to this compound and its derivatives to predict their biological activity and to guide synthetic efforts.

For example, deep generative models and multilayer virtual screening have been used to design benzimidazole-pyrazine derivatives as selective antagonists for the A2B adenosine (B11128) receptor. researchgate.net These advanced computational approaches can be employed to design novel derivatives of this compound with improved potency and selectivity for a desired biological target. By simulating the interaction of these molecules with protein targets, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Conclusion and Outlook

Summary of Key Research Insights for 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine

A thorough review of scientific literature and chemical databases reveals a significant finding regarding the chemical compound this compound: a notable absence of published research. While the existence of the compound is documented in chemical databases, there is a lack of substantive studies detailing its synthesis, characterization, or biological activity. This indicates that the compound remains largely unexplored within the scientific community. The pyrazine (B50134) core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including roles as anticancer agents and kinase inhibitors. nih.govresearchgate.net The inclusion of a pyridinyl group and an amino group on the pyrazine ring suggests potential for biological activity, as these moieties are common in pharmacologically active molecules. However, without specific research on this compound, any discussion of its properties or potential applications remains speculative and is based on the activities of structurally related compounds.

Unaddressed Research Gaps and Future Investigative Avenues

The lack of dedicated research on this compound presents a number of clear and significant research gaps. Future investigations could be systematically directed to address these voids in our understanding of this compound.

Key Unaddressed Research Gaps and Proposed Future Studies:

| Research Area | Unaddressed Gaps | Proposed Investigative Avenues |

| Chemical Synthesis and Characterization | - No published, optimized synthesis protocols. - Lack of comprehensive characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography). | - Development and optimization of a reliable and scalable synthetic route. - Full spectroscopic and crystallographic characterization to confirm its structure and stereochemistry. |

| In Vitro Biological Screening | - No information on its biological targets or general bioactivity. | - Broad-spectrum screening against various cancer cell lines to identify potential antiproliferative activity. - Screening against a panel of kinases, given that many pyrazine derivatives are kinase inhibitors. - Evaluation of its antimicrobial and anti-inflammatory properties. |

| Structure-Activity Relationship (SAR) Studies | - The importance of the chloro, pyridinyl, and amino substituents for potential biological activity is unknown. | - Synthesis of a library of analogs by modifying the substituents on the pyrazine and pyridine (B92270) rings to establish SAR. - Investigation of how modifications impact target affinity and selectivity. |

| Computational and Mechanistic Studies | - No computational models or predictions of its binding modes or potential targets. | - In silico docking studies against known kinase targets to predict binding affinity and interactions. - Mechanistic studies to elucidate the mode of action if biological activity is confirmed. |

Broader Implications for Pyrazine-Containing Compound Research

The exploration of novel, uncharacterized pyrazine derivatives like this compound holds significant implications for the broader field of medicinal chemistry and drug discovery. Pyrazine-containing compounds are integral to a number of approved drugs and are a hot topic in pharmaceutical research due to their wide array of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial activities. mdpi.comnih.gov

The systematic investigation of underexplored pyrazine scaffolds could lead to the discovery of novel therapeutic agents with unique mechanisms of action or improved pharmacological profiles. The structural motifs present in this compound, namely the aminopyrazine and pyridinyl groups, are features of many bioactive molecules. A deeper understanding of how these groups contribute to the biological activity of the pyrazine core could inform the design of future generations of pyrazine-based therapeutics.

Furthermore, the development of efficient synthetic methodologies for novel pyrazine compounds can expand the chemical space available to medicinal chemists. The insights gained from the synthesis and biological evaluation of this and other new pyrazine derivatives will contribute to a more comprehensive understanding of the structure-activity relationships within this important class of heterocyclic compounds. This, in turn, could facilitate the rational design of more potent and selective drug candidates for a variety of diseases.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yields in halogenated pyrazine couplings?

Answer: Yield optimization requires balancing temperature, catalyst loading, and base selection. Evidence suggests that higher temperatures (e.g., 150°C) enhance reaction efficiency in Pd-mediated couplings . However, base-sensitive intermediates may degrade; thus, weaker bases like K₂CO₃ could be tested. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Q. Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?

Answer: X-ray crystallography provides unambiguous confirmation of regiochemistry and substituent orientation. For example, a related compound, 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, was resolved with an R factor of 0.034, highlighting the precision of this method .

Basic: What are the reactive sites in this compound?

Answer:

The chlorine atom at position 6 is highly electrophilic, enabling nucleophilic substitution. The pyridine nitrogen and pyrazine amine group may act as hydrogen-bond donors or participate in coordination chemistry .

Q. Advanced: How do electron-withdrawing/donating substituents affect reactivity at the pyrazine ring?

Answer: Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at adjacent positions, facilitating substitution. Conversely, electron-donating groups (e.g., –NH₂) stabilize the ring but may reduce reactivity. Computational studies (DFT) can predict charge distribution to guide synthetic modifications .

Basic: What stability considerations are critical for storing this compound?

Answer:

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C–Cl bond. Moisture-sensitive samples should be sealed with desiccants .

Q. Advanced: What degradation pathways occur under acidic or basic conditions?

Answer: Under basic conditions, HCl elimination may occur via dehydrohalogenation, as observed in dithiazolylidene intermediates . Acidic conditions could protonate the pyridine nitrogen, leading to salt formation or ring-opening. Accelerated stability studies (e.g., 40°C/75% RH) are recommended for long-term storage protocols.

Basic: Which computational methods are suitable for modeling this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts molecular orbitals and electrostatic potential surfaces. Software like Gaussian or ORCA is commonly used .

Q. Advanced: How can molecular docking predict binding affinities for biological targets?

Answer: Docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases) can identify potential binding modes. Focus on interactions between the pyridine ring and hydrophobic pockets, and the amine group’s hydrogen-bonding capacity .

Basic: What solvent systems are optimal for solubility studies?

Answer:

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Sonication or mild heating (40–50°C) improves dissolution .

Q. Advanced: How can co-solvents or surfactants enhance aqueous solubility for biological assays?

Answer: Co-solvents like PEG-400 or cyclodextrins increase solubility without denaturing proteins. For example, 10% v/v PEG-400 in PBS is effective for in vitro studies .

Advanced: How should researchers address contradictions in reported synthetic yields?

Answer:

Discrepancies often arise from subtle differences in catalyst purity, solvent dryness, or heating methods. Reproduce literature protocols exactly, then systematically vary one parameter (e.g., catalyst loading) while monitoring yield and purity via HPLC .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Answer:

Synthesize analogs with substitutions at the pyridine (e.g., –F, –CH₃) or pyrazine (–NH₂ → –NHR) positions.

Test in bioassays (e.g., enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric parameters.

Use QSAR models to predict activity of untested derivatives .

Advanced: What advanced purification techniques resolve closely related impurities?

Answer:

Preparative HPLC with a C18 column and gradient elution (MeCN:H₂O + 0.1% TFA) separates regioisomers. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane gradients is effective .

Advanced: How can mechanistic studies elucidate reaction pathways for functionalization?

Answer:

- Isotopic Labeling : Use D₂O to trace proton transfer steps in substitution reactions.

- Trapping Intermediates : Low-temperature NMR or ESR can detect transient species like radicals or zwitterions .

- Kinetic Studies : Monitor reaction rates under varying conditions to distinguish between SN1/SN2 or radical mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.